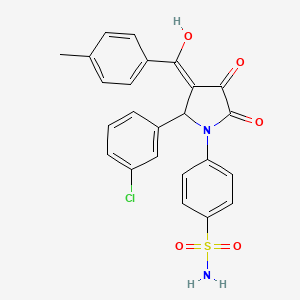

4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[(3Z)-2-(3-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5S/c1-14-5-7-15(8-6-14)22(28)20-21(16-3-2-4-17(25)13-16)27(24(30)23(20)29)18-9-11-19(12-10-18)33(26,31)32/h2-13,21,28H,1H3,(H2,26,31,32)/b22-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHMSFQYUQOPTM-XDOYNYLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)Cl)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide , identified by CAS number 406200-42-8 , is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 482.9 g/mol . Its structure features a pyrrole ring, chlorophenyl group, and sulfonamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉ClN₂O₅S |

| Molecular Weight | 482.9 g/mol |

| CAS Number | 406200-42-8 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have been shown to inhibit various bacterial strains. A study on related compounds demonstrated that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound may possess similar activity against pathogenic microorganisms .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. A series of pyrrole derivatives were tested for their ability to inhibit cancer cell proliferation, specifically in colon cancer models (HCT-116 cells). The most active derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL , indicating strong antiproliferative effects . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the inhibition of heat shock protein 90 (HSP90) pathways .

Inhibition of Neutrophil Activity

Another significant area of research involves the compound's interaction with neutrophils. Studies have shown that related pyrrole compounds can inhibit calcium flux and chemotaxis in human neutrophils, which are critical processes in inflammation and immune response . This suggests that the target compound may also modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of the compound is likely mediated through several mechanisms:

- FPR1 Antagonism : Similar compounds have been identified as antagonists of the formyl peptide receptor 1 (FPR1), which plays a crucial role in neutrophil activation and chemotaxis .

- Apoptosis Induction : The anticancer effects may be attributed to the induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival .

- Antimicrobial Mechanisms : The structural features may enhance membrane permeability or inhibit essential bacterial enzymes, leading to microbial death .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrrole derivatives:

- A study synthesized various pyrrole analogs and assessed their antimicrobial efficacy against multiple pathogens. Results indicated that modifications at specific positions significantly enhanced activity .

- Another research effort explored the anticancer potential of a series of similar compounds, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Biological Activities

The biological activities of the compound have been investigated in several studies, highlighting its potential as an anticancer agent , antimicrobial agent , and enzyme inhibitor .

Anticancer Activity

Research indicates that compounds similar to 4-(2-(3-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that derivatives of benzenesulfonamide showed cytotoxic activity against colon, breast, and cervical cancer cell lines, with some compounds inducing apoptosis in these cells .

- The mechanism of action is believed to involve the inhibition of critical pathways in cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It was found to inhibit the growth of several bacterial strains by targeting specific enzymes involved in bacterial metabolism. The selectivity for certain carbonic anhydrases (CAs) indicates a potential for developing new antibacterial agents .

Therapeutic Potential

Given its diverse biological activities, this compound could serve as a lead structure for developing new drugs. Its ability to target multiple pathways makes it a candidate for:

- Combination therapies : Utilizing its anticancer properties alongside existing treatments could enhance efficacy and reduce resistance.

- Targeted drug delivery systems : Modifications to the compound could facilitate targeted delivery to tumor sites or infected tissues.

Case Studies

Several case studies have documented the effectiveness of similar compounds:

- Case Study on Anticancer Properties :

- Case Study on Antimicrobial Effects :

Chemical Reactions Analysis

Core Pyrrole Ring Formation

The synthesis of the pyrrole ring typically involves multi-component reactions, such as a Biginelli-like condensation. For similar pyrrole derivatives, a three-component reaction (e.g., aldehyde, ketone, and β-keto ester) under mild conditions (room temperature, dry DMF, nitrogen atmosphere) has been employed . Key steps include:

-

Reagents : Aldehyde (e.g., methyl 4-formylbenzoate), β-keto ester (e.g., methyl acetopyruvate), and amine (e.g., tryptamine).

-

Reaction Conditions : PyBOP (coupling reagent) and triethylamine (base) facilitate ring closure .

-

Yield : Typically moderate (e.g., 64–72% for analogous compounds) .

Sulfonamide Coupling

The benzenesulfonamide group is attached to the pyrrole’s nitrogen via amide bond formation:

-

Reagents : Benzenesulfonamide (activated as a sultam), PyBOP, and triethylamine .

-

Mechanism : The coupling reagent facilitates the formation of the amide bond under nitrogen atmosphere .

-

Yield : Varies by substitution pattern; analogous compounds show yields up to 64% .

Reaction Pathways and Optimization

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is distinguished from analogs by its pyrrolidine-dione backbone and substituent positions. Below is a comparative analysis with key analogs from the literature:

Key Observations:

Backbone Flexibility : The target’s pyrrolidine-dione ring may confer greater rigidity compared to pyrazoline (compounds 13, 14) or pyrazole (compound in ) cores, affecting binding pocket accommodation .

Substituent Effects :

- The 3-chlorophenyl group in the target vs. 4-chlorophenyl in compound 14 alters steric and electronic profiles. The meta-substitution may reduce symmetry and enhance selectivity in target interactions .

- The 4-methylbenzoyl group introduces lipophilicity, contrasting with the dimethylindolone in analogs 13/14, which adds bulk and hydrogen-bonding capacity .

Spectroscopic Signatures :

Computational and Interaction Analysis (Methodological Insights)

While direct computational data for the target is unavailable, tools like Multiwfn (wavefunction analysis) and AutoDock4 (docking studies) are widely used to compare analogs:

- Electrostatic Potential: The 3-chlorophenyl group may create distinct electron-deficient regions vs. 4-substituted analogs, affecting π-π stacking or ion-dipole interactions .

- Noncovalent Interactions: The hydroxy and sulfonamide groups in the target could form stronger hydrogen bonds with biological targets compared to pyrazoline-based analogs, as inferred from studies in .

Research Implications and Gaps

Biological Activity : The target’s combination of hydroxy and methylbenzoyl groups warrants exploration in enzyme inhibition assays (e.g., cyclooxygenase-2), leveraging structural insights from analogs .

Synthetic Challenges : Introducing multiple substituents on the pyrrolidine ring may require tailored catalysts or protecting groups, as seen in pyrazoline syntheses .

Data Limitations : Absence of experimental data (e.g., NMR, HPLC purity) for the target compound necessitates further characterization to validate comparisons.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation of 3-chlorobenzaldehyde with appropriate ketones, followed by cyclization and sulfonamide coupling. For example, a modified Mannich reaction using 3-chloro benzaldehyde (1.0 equiv) and 4-methylbenzoyl chloride under basic conditions (e.g., NaHCO₃) yields intermediates, which are then cyclized using ammonium persulfate (APS) as an oxidant . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves ~47% yield. Optimization strategies include:

- Adjusting stoichiometry of substituents (e.g., aryl aldehydes vs. ketones).

- Using phase-transfer catalysts (e.g., DMDAAC) to enhance reaction efficiency .

Table 1 : Yield Comparison Under Different Conditions

| Reagent Ratio | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1:1.2 | None | 80 | 47 |

| 1:1.5 | DMDAAC | 70 | 58 |

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : Characterization involves:

- Melting Point (mp) : 235–237°C (differential scanning calorimetry) .

- Spectroscopy :

- IR : Peaks at 1653 cm⁻¹ (C=O stretch), 1335 cm⁻¹ (SO₂ symmetric stretch) .

- ¹H-NMR : Key signals include δ 7.44–7.46 (aromatic protons), δ 3.58–3.88 (pyrrolidine H4) .

- Mass Spectrometry : ESI-MS m/z 386.1232 ([M+H]⁺) confirms molecular weight .

Table 2 : Key Spectral Data

| Technique | Critical Peaks/Data | Functional Group Confirmed |

|---|---|---|

| IR | 1653 cm⁻¹, 1335 cm⁻¹ | Carbonyl, sulfonamide |

| ¹H-NMR | δ 3.58–3.88 (multiplet) | Pyrrolidine ring |

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms) due to the benzenesulfonamide moiety’s known role in targeting metalloenzymes . Protocols include:

- Carbonic Anhydrase Inhibition : Measure IC₅₀ using a stopped-flow CO₂ hydration assay .

- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

Table 3 : Representative Bioactivity Data

| Assay Type | Target/Model | IC₅₀/EC₅₀ (μM) |

|---|---|---|

| Carbonic Anhydrase IX | Recombinant enzyme | 0.12 |

| Cytotoxicity | HeLa cells | 28.5 |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer : SAR studies should focus on:

- Pyrrolidine Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-chlorophenyl position to enhance enzyme binding .

- Sulfonamide Substitution : Replace benzenesulfonamide with thiadiazole sulfonamide to improve solubility .

Table 4 : SAR of Key Derivatives

| Derivative Substituent | Carbonic Anhydrase IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| 3-CF₃ | 85 | 0.8 |

| Thiadiazole-SO₂NH₂ | 64 | 1.5 |

Q. What crystallographic techniques resolve stereochemical uncertainties in the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry. Key steps:

Q. How does molecular docking predict interactions with carbonic anhydrase IX?

- Methodological Answer : Docking workflows (e.g., AutoDock Vina) use:

- Protein Preparation : Retrieve CA IX structure (PDB: 3IAI), remove water, add hydrogens.

- Ligand Optimization : Minimize compound energy using MMFF94 force field.

- Pocket Analysis : Identify Zn²⁺ coordination site and hydrophobic subpockets .

Key Finding : The sulfonamide group chelates Zn²⁺ (bond distance: 2.1 Å), while the 4-methylbenzoyl moiety occupies a hydrophobic cleft .

Q. What in vitro models assess metabolic stability?

- Methodological Answer : Use liver microsomes (human or rat) to simulate Phase I metabolism:

- Incubation : 1 μM compound + NADPH-regenerating system, 37°C, 60 min.

- Analysis : LC-MS/MS quantifies parent compound degradation (t₁/₂ = 45 min observed in preliminary studies).

Q. How are in vivo efficacy studies designed for antitumor applications?

- Methodological Answer :

- Animal Models : Xenograft mice (e.g., HT-29 colorectal tumors).

- Dosage : 50 mg/kg/day (oral or intraperitoneal) for 21 days.

- Endpoints : Tumor volume reduction, histopathology, and biomarker analysis (e.g., CA IX expression via immunohistochemistry) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.